Cas no 18515-15-6 (Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro-)

Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro- 化学的及び物理的性質
名前と識別子
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- Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro-
- 18515-15-6
- DTXSID201255551
- 5-(Chloromethyl)-1,3-dimethyl-2-nitrobenzene
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- インチ: InChI=1S/C9H10ClNO2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,5H2,1-2H3
- InChIKey: OEAGEFYMYDBWDX-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1[N+](=O)[O-])C)CCl
計算された属性
- 精确分子量: 199.0401
- 同位素质量: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- PSA: 43.14
Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005746-250mg |
3,5-Dimethyl-4-nitrobenzyl chloride |
18515-15-6 | 97% | 250mg |
$484.80 | 2023-09-02 | |
Alichem | A010005746-1g |
3,5-Dimethyl-4-nitrobenzyl chloride |
18515-15-6 | 97% | 1g |
$1460.20 | 2023-09-02 | |
Alichem | A010005746-500mg |
3,5-Dimethyl-4-nitrobenzyl chloride |
18515-15-6 | 97% | 500mg |
$790.55 | 2023-09-02 |
Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro- 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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4. Back matter
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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S. Ahmed Chem. Commun., 2009, 6421-6423
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro-に関する追加情報
Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro-
Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro-, also known by its CAS Registry Number 18515-15-6, is a specialized organic compound that has garnered significant attention in the field of biochemistry and pharmacology. This compound belongs to a class of aromatic heterocyclic compounds, characterized by the presence of a benzene ring with specific substituents that confer unique chemical and biological properties.
The structure of Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro is defined by its benzene ring substituted at positions 1, 2, 3, and 5. At position 5, there is a chloromethyl group (-CH2Cl), while positions 1 and 3 bear methyl groups (-CH3). The nitro group (-NO2) is located at position 2. This specific arrangement of substituents renders the molecule highly reactive and biologically active, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro as an intermediate in the synthesis of various bioactive compounds. Its reactivity is largely influenced by the electron-withdrawing nitro group at position 2, which enhances the electrophilicity of the benzene ring and facilitates substitution reactions. The presence of the chloromethyl group adds another layer of reactivity, enabling further functionalization and making this compound a versatile building block in organic synthesis.
In the realm of pharmacology, Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro has been explored for its potential as a lead compound in drug discovery. Its unique combination of substituents allows it to interact with various biological targets, including enzymes and receptors. For instance, the nitro group's electron-withdrawing nature can influence the molecule's binding affinity to specific protein pockets, while the methyl groups contribute to hydrophobic interactions that are often critical for bioavailability.
Recent advancements in medicinal chemistry have further underscored the importance of Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro in the development of anticancer agents. The compound's reactivity and structural diversity make it a valuable precursor for generating analogs with enhanced therapeutic properties. For example, substitution reactions at the chloromethyl group can lead to the introduction of various functional groups, such as hydroxyl or amino moieties, which may improve the molecule's pharmacokinetics and efficacy.
Moreover, Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro has been investigated for its potential role in immunotherapy. The nitro group's ability to modulate immune responses through specific interactions with immune cells makes it a promising candidate for the development of immuno-modulatory drugs. Research in this area is still in its nascent stages, but the preliminary results are encouraging and warrant further exploration.
From a biotechnological perspective, Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro offers exciting possibilities for applications in enzyme engineering and metabolic pathway design. Its structure allows it to serve as both a substrate and an inhibitor for various enzymes, making it a valuable tool for studying enzyme mechanisms and developing biocatalysts for industrial processes.
Despite its immense potential, the use of Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro in biological systems requires careful consideration of its toxicity and pharmacokinetics. Ongoing research is focused on optimizing the molecule's safety profile while maintaining its bioactive properties. This dual focus on efficacy and safety ensures that Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro can be developed into a safe and effective therapeutic agent.
In conclusion, Benzene, 5-(chloromethyl)-1,3-dimethyl-2-nitro is a multifaceted compound with significant potential in the fields of organic synthesis, pharmacology, and biotechnology. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive compounds. As our understanding of this molecule's properties continues to grow, so too will its applications in addressing unmet medical needs.
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